calcicludine I - 178036-64-1

calcicludine I

Catalog Number: EVT-1512697
CAS Number: 178036-64-1
Molecular Formula: C5H2Br2ClN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcicludine I is isolated from the venom of the green mamba, a highly venomous snake native to sub-Saharan Africa. The venom contains a complex mixture of neurotoxins that target various ion channels, with calcicludine being one of the key components known for its effects on calcium signaling pathways in neurons and muscle cells.

Classification

Calcicludine I belongs to the family of Kunitz-type protease inhibitors, which are characterized by their ability to inhibit serine proteases and modulate ion channel activity. It is classified as a peptide neurotoxin due to its effects on neuronal excitability and synaptic transmission.

Synthesis Analysis

Methods

The synthesis of calcicludine I has been achieved through solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides in a stepwise manner. This method allows for the incorporation of specific amino acids in a controlled sequence, facilitating the formation of disulfide bonds that are crucial for the structural integrity and biological activity of the peptide.

Technical Details

Molecular Structure Analysis

Structure

Calcicludine I has a well-defined three-dimensional structure stabilized by three disulfide bridges. These covalent bonds contribute to its stability and specificity in binding to calcium channels. The peptide's conformation is critical for its interaction with target proteins.

Data

The primary structure of calcicludine I consists of 60 amino acids, with specific residues playing vital roles in its biological activity. Structural studies have revealed that it shares homology with other ion channel blocking peptides, although it possesses unique features that distinguish it from other toxins .

Chemical Reactions Analysis

Reactions

Calcicludine I primarily interacts with voltage-gated calcium channels by binding to specific sites on these proteins, leading to inhibition of calcium influx into cells. This action can alter cellular excitability and neurotransmitter release.

Technical Details

The binding affinity of calcicludine I for L-type calcium channels has been quantified, with an inhibition constant (IC50) reported around 0.2 nanomolar, demonstrating its potency compared to other known channel blockers . The mechanism involves partial occlusion of the channel pore or modulation of channel gating dynamics.

Mechanism of Action

Process

Calcicludine I exerts its effects by binding to multiple transmembrane domains within L-type voltage-gated calcium channels. This interaction disrupts normal channel function, reducing the probability that the channel will open in response to membrane depolarization.

Data

Experimental studies using voltage-clamp techniques have shown that calcicludine I can irreversibly inhibit L-type calcium channels without affecting their voltage-dependence or kinetics significantly . This suggests that the toxin may induce conformational changes that stabilize the closed state of the channel.

Physical and Chemical Properties Analysis

Physical Properties

Calcicludine I is a water-soluble peptide with a molecular weight typically around 6 kDa. Its stability is influenced by environmental factors such as pH and temperature, common for peptide-based compounds.

Chemical Properties

The peptide features multiple polar and charged residues that facilitate its solubility in aqueous environments. Its structure includes three disulfide bonds, which are essential for maintaining its functional conformation under physiological conditions .

Applications

Scientific Uses

Calcicludine I serves as an important tool in pharmacological research due to its ability to selectively inhibit calcium channels. It is utilized in studies investigating calcium signaling pathways in various biological systems, including neuronal communication and muscle contraction mechanisms. Furthermore, understanding its action can lead to insights into developing new therapeutic agents targeting calcium-related disorders such as cardiac arrhythmias or neurodegenerative diseases .

Introduction to Calcicludine I: Discovery and Biological Significance

Taxonomic Origins of Calcicludine I in Dendroaspis angusticeps Venom

The eastern green mamba (Dendroaspis angusticeps) is an arboreal elapid snake endemic to coastal regions of southern and eastern Africa, ranging from Kenya through Tanzania to eastern Zimbabwe and Mozambique [2]. This slender, bright green snake (adult length: 1.8–2.0 meters) inhabits tropical rainforests, coastal bush, and montane forests up to 1,500 meters elevation, where its cryptic coloration provides effective camouflage [2]. Unlike its congener the black mamba (D. polylepis), D. angusticeps is predominantly arboreal and exhibits a shy, elusive temperament rather than the aggressive disposition often erroneously attributed to it [2].

Calcicludine is synthesized in the venom glands as part of a complex cocktail dominated by neurotoxic components. Venom proteomics of Dendroaspis species reveal Kunitz-type proteins constitute approximately 63% of venom composition in black mamba, with similar proportions expected in D. angusticeps [10]. The primary ecological role of calcicludine relates to prey immobilization, specifically targeting voltage-gated calcium channels in avian and mammalian nervous systems. This specificity aligns with the snake's diet of arboreal vertebrates, including birds, bats, and rodents [2]. The toxin's presence exemplifies the evolutionary refinement of venom components to disrupt critical physiological systems in prey species.

Table 1: Biological Context of Calcicludine Production

CharacteristicDendroaspis angusticeps ContextFunctional Implication for Calcicludine
HabitatCoastal lowland forests, arboreal lifestylePrey targets: birds, bats, rodents
Venom Gland BiochemistryDominance of Kunitz-type proteins (~60% of venom)Molecular scaffold optimized for ion channel targeting
Hunting StrategyAmbush predation combined with active foragingRapid neurotoxicity advantageous for subduing agile prey
Phylogenetic PositionSister species to D. polylepis (black mamba)Shared Kunitz-type toxins with functional divergence

Historical Context of Kunitz-Type Toxin Discovery

The Kunitz-type protein fold represents an ancient structural motif first identified in bovine pancreatic trypsin inhibitor (BPTI) in 1936 [5]. Characterized by a conserved α/β/α topology stabilized by three disulfide bridges (Cys1–Cys6, Cys2–Cys4, Cys3–Cys5), this scaffold exhibits exceptional stability and functional plasticity [3] [8]. The recruitment of Kunitz domains into animal venoms occurred before the viperid/elapid evolutionary split, facilitating their neofunctionalization under intense Darwinian selection pressures [5] [9].

Snake venom Kunitz-type toxins initially gained prominence through the discovery of dendrotoxins in mamba venoms during the 1970s–1980s. These were characterized as potent voltage-gated potassium channel blockers that facilitate acetylcholine release at neuromuscular junctions [4]. Calcicludine's identification in 1994 revealed a remarkable functional divergence: despite 40% sequence identity with dendrotoxin I, it exhibited no potassium channel blocking activity but instead targeted voltage-gated calcium channels with nanomolar affinity [1] [6]. This functional repurposing occurred through structural modifications at key molecular surfaces:

  • N-terminal Helix (Residues 1–7): Calcicludine exhibits a distinctive conformation compared to BPTI and dendrotoxins, creating a novel interaction surface [8].
  • β-Hairpin Tip (Lys31): A conserved cationic residue critical for calcium channel interaction [8].
  • Loop 2 (Residues 39–44): Structural divergence from both protease inhibitors and dendrotoxins [8].

Phylogenetic analyses of Kunitz toxins across taxa (snakes, spiders, cone snails) reveal repeated episodes of functional diversification. Spider KTTs (e.g., HWTX-XI from Ornithoctonus huwena) evolved bifunctionality (trypsin inhibition/potassium channel blockade), while snake venom Kunitz toxins exhibit more extreme specialization—calcicludine lost protease inhibitory capacity entirely [3] [5]. This contrasts with the recently discovered BF9 peptide from Bungarus fasciatus, which retains dual protease and potassium channel inhibition [10].

Table 2: Evolutionary Trajectory of Selected Kunitz-Type Toxins

ToxinSourcePrimary FunctionKey Adaptive Features
BPTIBovine pancreasSerine protease inhibitionCanonical binding loop (Lys15)
Dendrotoxin IDendroaspis polylepisKv1.1/Kv1.2 potassium channel blockadeN-terminal helix and β-turn modifications
CalcicludineDendroaspis angusticepsL-type calcium channel blockadeN-terminal conformation, Lys31 positioning
HWTX-XIOrnithoctonus huwenaDual trypsin inhibition (Kd = 0.23 nM) and Kv1.1 blockadeBifunctional sites at opposite molecular poles
BF9Bungarus fasciatusDual protease inhibition and potassium channel blockadeRetention of ancestral bifunctionality

Role in Calcium Channel Modulation: Evolutionary Adaptations

Calcicludine demonstrates exceptional specificity for high-voltage-activated (HVA) calcium channels, with hierarchical potency: L-type (IC₅₀ = 0.2–88 nM) > N-type ≈ P-type [1] [4]. This pharmacological profile was elucidated through voltage-clamp experiments on neuronal preparations:

  • Cerebellar Granule Neurons: IC₅₀ = 0.2 nM (L-type component) [4]
  • Dorsal Root Ganglion (DRG) Neurons: IC₅₀ = 60–80 nM (L-type) [1]
  • Binding Affinity: Kd = 15 pM in rat olfactory bulb membranes [4]

Species- and tissue-dependent variability in calcicludine sensitivity reflects structural divergence in channel α1 subunits. Autoradiography using ¹²⁵I-calcicludine reveals highest binding density in the olfactory bulb, hippocampal CA3 stratum oriens, and cerebellar granule layer—localizations consistent with its neurotoxicity profile [4].

The molecular mechanism involves a partial pore block and/or gating modification rather than competitive antagonism at known dihydropyridine binding sites [1] [8]. Nuclear magnetic resonance (NMR) structural analysis reveals key functional determinants:

  • N-terminal Domain (Residues 1–7): Adopts a unique orientation relative to dendrotoxins, forming an extended cationic surface [8].
  • Lys31: Positioned at the β-hairpin tip, this residue likely inserts into the channel pore [8].
  • Electrostatic Surface: Dense cationic clusters facilitate guided diffusion toward channel pores [8].

The evolutionary rationale for calcicludine's specialization involves:

  • Prey-Specific Selection: Avian and mammalian cerebellar circuitry disruption provides selective advantage against agile prey [1] [2].
  • Functional Trade-offs: Loss of protease inhibitory capability accompanied gain of calcium channel blockade [3] [5].
  • Structural Economy: Repurposing of the Kunitz scaffold minimized evolutionary "innovation cost" [5].

Comparative analysis of Darwinian selection pressures (ω = dN/dS ratios) reveals intense positive selection on ion channel interaction surfaces in snake KTTs versus conservation of protease inhibitory domains in spiders [3] [5]. This exemplifies how venomous animals exploit protein fold stability while innovating at functional interfaces—a process termed "functional grafting" [5].

Table 3: Calcicludine Pharmacological Profile Across Calcium Channel Subtypes

Channel SubtypeTissue/PreparationIC₅₀ (nM)Relative PotencyProposed Binding Determinants
L-typeCerebellar granule neurons0.2Highestα1C, α1D subunits
L-typeRat peripheral DRG neurons60–80ModerateTissue-specific α1 splice variants
N-typeFrog sympathetic neurons90Moderateα1B subunit
P-typeRat cerebellar Purkinje cells100Moderateα1A subunit
R-typeVarious preparations>1000NegligibleNot targeted

Properties

CAS Number

178036-64-1

Product Name

calcicludine I

Molecular Formula

C5H2Br2ClN

Synonyms

calcicludine I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.